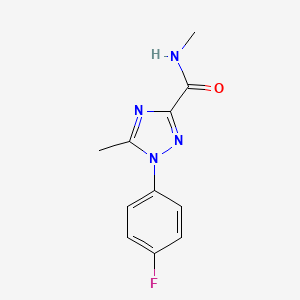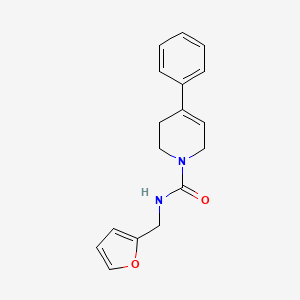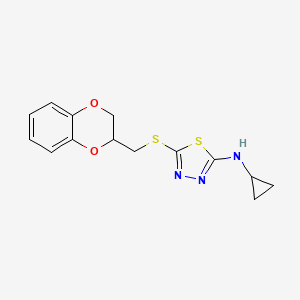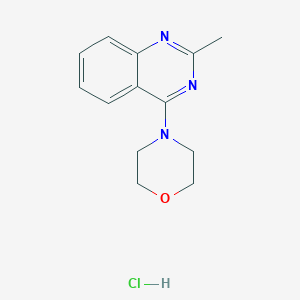![molecular formula C11H8F3NO2S B7455128 (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as MTPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Aplicaciones Científicas De Investigación
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to have antitumor effects in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is not fully understood. However, it has been proposed that (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may reduce inflammation and pain.
Biochemical and Physiological Effects:
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to possess a wide range of biochemical and physiological effects. In animal models of inflammation and pain, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli. In vitro and in vivo studies have also demonstrated that (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has antitumor effects, including the inhibition of cancer cell proliferation and induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several advantages for lab experiments. It is readily available and can be synthesized relatively easily. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has been extensively studied, and its biological effects are well-characterized. However, there are also limitations to using (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in lab experiments. For example, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may have off-target effects, which could complicate the interpretation of experimental results. Additionally, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may have limited solubility in certain solvents, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile. One potential direction is the development of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile and to identify its molecular targets. Finally, the development of new synthetic methods for (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile could lead to improved yields and greater accessibility to this important compound.
Conclusion:
In conclusion, (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. While there are advantages and limitations to using (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in lab experiments, its potential applications in drug development and its well-characterized biological effects make it an important compound for further study.
Métodos De Síntesis
The synthesis of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonylacetonitrile in the presence of a base, such as potassium carbonate, in acetonitrile. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of (E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile as a yellow solid with a melting point of 120-122°C.
Propiedades
IUPAC Name |
(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-18(16,17)10(7-15)6-8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAAPRJMIAQSLI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)

![3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
